2-Methylallyl isobutyrate
Description
2-Methylallyl isobutyrate (CAS: 94159-16-7; ECHA: 303-192-7) is an ester compound characterized by a 2-methylallyl group esterified with isobutyric acid. It belongs to the broader class of isobutyrate esters, which are widely utilized in flavor and fragrance industries due to their volatile and aromatic properties.
Properties
CAS No. |
816-73-9 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 g/mol |
IUPAC Name |
2-methylprop-2-enyl 2-methylpropanoate |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-10-8(9)7(3)4/h7H,1,5H2,2-4H3 |
InChI Key |
SMCDNXLLJDMHQF-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OCC(=C)C |
Canonical SMILES |
CC(C)C(=O)OCC(=C)C |
Other CAS No. |
816-73-9 |
Pictograms |
Flammable |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzyl-Substituted Isobutyrates
- 3-Methylbenzyl isobutyrate: Exhibits fruity notes, distinguishing it from its positional isomers (2-methylbenzyl and 4-methylbenzyl isobutyrates), which lack such characteristics. This highlights the impact of substituent position on odor profiles .
- p-Tolyl isobutyrate (CAS: 103-93-5): An aryl-substituted isobutyrate with a molecular weight of 178.23 g/mol. Used as a flavoring agent (FEMA 3075), its aromatic ring contributes to higher molecular weight and distinct applications compared to aliphatic esters like 2-methylallyl isobutyrate .
Alkyl Isobutyrates
- Methyl isobutyrate (CAS: 547-63-7): A simple ester with a molecular weight of 102.13 g/mol. It is highly flammable (Flash Point: 4°C) and used in apple-pineapple flavorings. Its low molecular weight results in higher volatility compared to this compound .
- Ethyl isobutyrate (CAS: 97-62-1): Another short-chain ester (C₆H₁₂O₂) with applications in food flavorings. Its safety profile is better characterized than methyl isobutyrate, emphasizing the role of alkyl chain length in toxicity .
- Propyl isobutyrate (CAS: 644-49-5): Features a longer alkyl chain (C₇H₁₄O₂), leading to reduced volatility and altered solubility compared to methyl and ethyl analogs .
Physicochemical Properties
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|
| This compound | 94159-16-7 | C₈H₁₂O₂ | 140.18 | Likely moderate volatility; structural similarity suggests use in fragrances |
| Methyl isobutyrate | 547-63-7 | C₅H₁₀O₂ | 102.13 | Flash Point: 4°C; Boiling Point: 93°C; Soluble in alcohol |
| p-Tolyl isobutyrate | 103-93-5 | C₁₁H₁₄O₂ | 178.23 | Aromatic ester; FEMA 3075; used in flavorings |
| Ethyl isobutyrate | 97-62-1 | C₆H₁₂O₂ | 116.16 | Read-across analog for toxicity assessments; food flavoring applications |
| Hexyl 2-methylbutyrate | N/A | C₁₁H₂₂O₂ | 186.29 | Higher molecular weight; used in fruity fragrances |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
